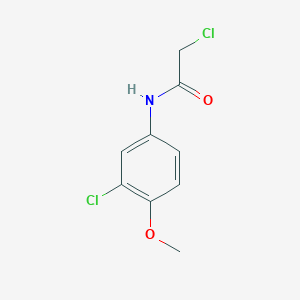













|
REACTION_CXSMILES
|
B(Cl)(Cl)Cl.CCCCCC.[Cl:11][CH2:12][C:13]#[N:14].[Cl-].C([Al+]CC)C.[Cl:21][C:22]1[CH:23]=[C:24]([CH:26]=[CH:27][C:28]=1[O:29][CH3:30])N.C(=O)(O)[O-:32].[Na+]>Cl>[Cl:21][C:22]1[C:28]([O:29][CH3:30])=[CH:27][CH:26]=[C:24]([CH:23]=1)[NH:14][C:13](=[O:32])[CH2:12][Cl:11] |f:3.4,6.7|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
164 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
11.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCC#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].C(C)[Al+]CC
|
|
Name
|
|
|
Quantity
|
164 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
23.6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(N)C=CC1OC
|
|
Name
|
1h
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
This product is obtained
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction medium is heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintained
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 1h
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
It is chilled again
|
|
Type
|
EXTRACTION
|
|
Details
|
The solution is extracted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
the organic phase is washed in water
|
|
Type
|
CUSTOM
|
|
Details
|
Dry it on magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filter
|
|
Type
|
CUSTOM
|
|
Details
|
evaporate under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue is recovered in isopentane
|
|
Type
|
CUSTOM
|
|
Details
|
decanted
|
|
Type
|
CUSTOM
|
|
Details
|
recover what
|
|
Type
|
ADDITION
|
|
Details
|
is added
|
|
Type
|
CUSTOM
|
|
Details
|
to precipitate the product
|
|
Type
|
FILTRATION
|
|
Details
|
Filter
|
|
Type
|
CUSTOM
|
|
Details
|
dry under vacuum
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=CC=C(NC(CCl)=O)C1)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17.26 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |